(2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a carbonate ester linked to a methylphenyl group. Its distinct chemical properties make it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate typically involves the reaction of 4-methylbenzyl alcohol with succinic anhydride to form an intermediate, which is then reacted with N-hydroxysuccinimide (NHS) to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process typically involves recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbonates or carbamates.
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate is used as a reagent for the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution makes it valuable for creating derivatives with specific functional groups .
Biology
In biological research, this compound is used in the modification of biomolecules. It can be used to attach labels or probes to proteins, nucleic acids, and other biomolecules, facilitating the study of biological processes and interactions .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable conjugates with drugs allows for targeted delivery and controlled release of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate involves its interaction with nucleophiles. The carbonate group is highly reactive and can form covalent bonds with nucleophilic groups such as amines and thiols. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl)methyl benzonitrile
- (2,5-dioxopyrrolidin-1-yl)methyl 4-methoxyphenyl carbonate
- (2,5-dioxopyrrolidin-1-yl)methyl 4-bromophenyl carbonate
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate is unique due to its specific reactivity and stability. The presence of the 4-methylphenyl group enhances its solubility and reactivity, making it more suitable for certain applications in drug delivery and biomolecule modification .
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate |
InChI |
InChI=1S/C13H13NO5/c1-9-2-4-10(5-3-9)8-18-13(17)19-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |
InChI Key |
XRRVAYOGHYNCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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